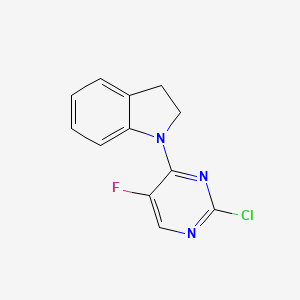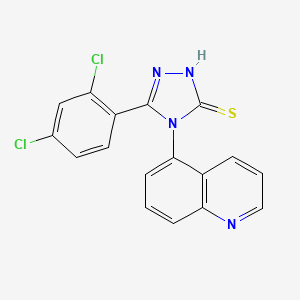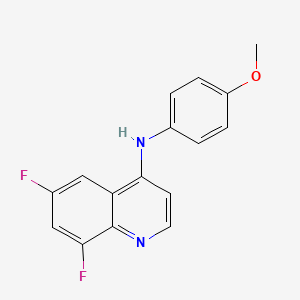![molecular formula C21H16N6OS B11053765 2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11053765.png)
2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one is a complex organic compound that features a quinoline moiety, a triazole ring, and a phthalazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of quinoline derivatives with hydrazine derivatives to form the triazole ring, followed by further functionalization to introduce the phthalazinone moiety. The reaction conditions often require the use of organic solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid or FeCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and phthalazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydrotriazole derivatives, and various substituted quinoline and phthalazinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The triazole ring can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Phthalazinone Derivatives: Compounds like olaparib, which is used in cancer therapy.
Uniqueness
2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one is unique due to its combination of three distinct pharmacophores: quinoline, triazole, and phthalazinone. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C21H16N6OS |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[2-(4-quinolin-5-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C21H16N6OS/c28-20-15-6-2-1-5-14(15)13-23-26(20)12-10-19-24-25-21(29)27(19)18-9-3-8-17-16(18)7-4-11-22-17/h1-9,11,13H,10,12H2,(H,25,29) |
InChI-Schlüssel |
CEGJAFGBLHYBSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11053690.png)

![2-[(2-aminophenyl)sulfanyl]-4-chloro-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11053694.png)

![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate](/img/structure/B11053696.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11053700.png)
![3-[(4-methylphenyl)sulfonyl]-1,2,3,3a,4,5-hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one](/img/structure/B11053701.png)
![1-[5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11053706.png)
![3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053715.png)
![3-[Isopropyl(2-propynyl)amino]propanoic acid](/img/structure/B11053723.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11053729.png)
![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053737.png)


